molecular formula C7H8FIN2O4 B15194299 5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil CAS No. 121749-85-7

5-Fluoro-1-((2-hydroxyethoxy)methyl)-6-iodo-uracil

Cat. No.: B15194299
CAS No.: 121749-85-7
M. Wt: 330.05 g/mol
InChI Key: JXSOXSXDGTWMSM-UHFFFAOYSA-N
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Description

5-Fluorouridine (5-FL-HEIU) is a fluorinated nucleoside analog derived from 5-fluorouracil. It is primarily known for its role as an antineoplastic agent, meaning it is used in the treatment of cancer. 5-Fluorouridine incorporates into RNA and inhibits RNA processing and function, leading to cell death. This compound has been extensively studied for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluorouridine typically involves the fluorination of uridine. One common method includes the reaction of uridine with fluorine gas or a fluorinating agent under controlled conditions. The reaction is usually carried out in an anhydrous solvent such as acetonitrile or dimethyl sulfoxide (DMSO) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 5-fluorouridine often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorine gas. The process is optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5-Fluorouridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of 5-fluorouracil, while substitution reactions can produce various fluorinated derivatives .

Scientific Research Applications

5-Fluorouridine has a wide range of applications in scientific research:

Mechanism of Action

5-Fluorouridine exerts its effects by incorporating into RNA, disrupting RNA processing and function. This leads to the inhibition of protein synthesis and induces apoptosis in rapidly dividing cells, such as cancer cells. The compound targets several molecular pathways, including the inhibition of thymidylate synthase, which is crucial for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluorouridine is unique due to its direct incorporation into RNA, which distinguishes it from other fluorinated nucleosides that primarily target DNA synthesis. This unique mechanism makes it particularly effective in disrupting RNA function and inducing apoptosis in cancer cells .

Properties

CAS No.

121749-85-7

Molecular Formula

C7H8FIN2O4

Molecular Weight

330.05 g/mol

IUPAC Name

5-fluoro-1-(2-hydroxyethoxymethyl)-6-iodopyrimidine-2,4-dione

InChI

InChI=1S/C7H8FIN2O4/c8-4-5(9)11(3-15-2-1-12)7(14)10-6(4)13/h12H,1-3H2,(H,10,13,14)

InChI Key

JXSOXSXDGTWMSM-UHFFFAOYSA-N

Canonical SMILES

C(COCN1C(=C(C(=O)NC1=O)F)I)O

Origin of Product

United States

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